Product packaging for 2-(3-Methylquinoxalin-2-yl)ethanamine(Cat. No.:)

2-(3-Methylquinoxalin-2-yl)ethanamine

Cat. No.: B13007340
M. Wt: 187.24 g/mol
InChI Key: HRHSXXFJOYNILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylquinoxalin-2-yl)ethanamine is a high-purity, synthetic quinoxaline derivative offered as a key chemical building block for advanced medicinal chemistry and drug discovery research. Quinoxaline cores are recognized as privileged scaffolds in pharmaceutical development due to their diverse biological activities and presence in compounds targeting critical enzymes and receptors. This compound serves as a versatile precursor in the synthesis of more complex molecules for probing biological pathways. Researchers are particularly interested in quinoxaline derivatives for their potential in developing anticancer agents . Similar quinoxaline-based structures are being actively investigated for their ability to inhibit key oncogenic targets, such as receptor tyrosine kinases (RTKs) including the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), which are pivotal in tumor angiogenesis and proliferation . The structural motif of this compound allows for further functionalization to create potential enzyme inhibitors and receptor ligands, making it a valuable tool for researchers in chemical biology and oncology. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle all chemicals in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3 B13007340 2-(3-Methylquinoxalin-2-yl)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(3-methylquinoxalin-2-yl)ethanamine

InChI

InChI=1S/C11H13N3/c1-8-9(6-7-12)14-11-5-3-2-4-10(11)13-8/h2-5H,6-7,12H2,1H3

InChI Key

HRHSXXFJOYNILC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CCN

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2 3 Methylquinoxalin 2 Yl Ethanamine

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. A complete NMR analysis of 2-(3-Methylquinoxalin-2-yl)ethanamine would involve acquiring both ¹H and ¹³C spectra.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons on the quinoxaline (B1680401) ring, the methylene (B1212753) protons of the ethyl chain, the methyl group protons, and the amine protons. The aromatic protons would likely appear in the downfield region (typically δ 7.5-8.5 ppm), showing characteristic splitting patterns based on their coupling with adjacent protons. The ethyl group would present as two multiplets, an upfield triplet for the terminal CH₂ next to the amine and a downfield triplet for the CH₂ attached to the quinoxaline ring, with coupling between them. The methyl group attached to the quinoxaline ring would likely appear as a singlet in the upfield region (around δ 2.5 ppm).

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule, including the quaternary carbons of the quinoxaline ring system.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Definitive Connectivity and Spatial Arrangements

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments would be essential. nih.govclockss.org

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Cross-peaks would be expected between the two methylene groups of the ethanamine side chain and among the coupled protons on the benzene (B151609) portion of the quinoxaline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the methyl and methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying the placement of substituents on the quinoxaline ring. For example, HMBC would show correlations from the methyl protons to the C3 and C2 carbons of the quinoxaline ring, and from the methylene protons of the ethyl chain to C2, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the ethanamine side chain relative to the quinoxaline ring system.

Despite the power of these techniques, specific COSY, HSQC, HMBC, or NOESY data for this compound are not available in the reviewed literature.

Conformational Analysis and Dynamic NMR Studies

The flexibility of the ethanamine side chain suggests the possibility of multiple conformations in solution. Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, could reveal information about the rotational barriers around the C-C and C-N bonds of the side chain. However, no such conformational or dynamic NMR studies for this specific molecule have been reported.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₃N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a very low mass error (typically <5 ppm).

Tandem mass spectrometry (MS/MS) experiments would be used to elucidate the fragmentation pathways. Common fragmentation patterns for similar structures often involve the cleavage of the ethylamine (B1201723) side chain. A likely primary fragmentation would be the loss of the terminal amine group or cleavage of the bond between the ethyl group and the quinoxaline ring. For instance, a characteristic fragment ion would be the 3-methylquinoxalin-2-ylmethyl cation. docbrown.infonist.gov A detailed analysis of these fragments helps to piece together the molecular structure. Specific HRMS data and fragmentation analysis for the title compound are currently unpublished.

Hypothetical HRMS Fragmentation Data
Formula C₁₁H₁₃N₃
Calculated Exact Mass [M+H]⁺ 188.1182
Potential Major Fragments [M-NH₂]⁺, [M-C₂H₄NH₂]⁺

Advanced Infrared (IR) and Raman Spectroscopic Interpretation for Functional Group and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopies are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

In the IR spectrum of this compound, one would anticipate observing:

N-H stretching vibrations from the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations for the aromatic and aliphatic (methyl and methylene) groups, usually found between 2850 and 3100 cm⁻¹.

C=N and C=C stretching vibrations from the quinoxaline ring system in the 1500-1650 cm⁻¹ region.

N-H bending vibrations around 1600 cm⁻¹.

C-N stretching vibrations in the 1000-1250 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the quinoxaline ring. No experimental IR or Raman spectra for this compound have been published in the surveyed sources. nzqa.govt.nz

Expected Vibrational Frequencies
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=N/C=C Stretch (Ring)1500 - 1650
N-H Bend (Amine)1590 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light corresponding to electronic transitions. The quinoxaline ring system is the primary chromophore in this molecule. It is expected to exhibit strong absorption bands in the UV region, likely corresponding to π → π* transitions within the aromatic system. The presence of the methyl and ethanamine substituents may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted quinoxaline core. Specific experimental UV-Vis spectra for this compound are not documented.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Supramolecular Interactions

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise data on bond lengths, bond angles, and torsion angles. For this compound, it would confirm the planarity of the quinoxaline ring and reveal the exact conformation of the ethanamine side chain in the crystal lattice. nih.govnih.gov

Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Forces.

Detailed experimental data from single-crystal X-ray diffraction studies for this compound are not currently available in the published scientific literature. Such studies are essential for a definitive analysis of its crystal packing, the specific nature of its hydrogen bonding networks, and the contribution of other intermolecular forces to the stability of its solid-state structure.

For related quinoxaline derivatives, crystallographic studies have revealed diverse and robust hydrogen-bonding networks. For instance, in N-(3-methyl-phen-yl)quinoxalin-2-amine monohydrate, the amine hydrogen forms an N-H···O hydrogen bond with a water molecule, which in turn forms O-H···N bonds to the pyrazine (B50134) nitrogen atoms of adjacent molecules, creating extensive supramolecular arrays. nih.gov Similarly, studies on other heterocyclic compounds demonstrate that intermolecular C-H···O and C-H···N hydrogen bonds, along with π-π stacking, are crucial in stabilizing their crystal structures. beilstein-journals.orgnih.gov

A comprehensive understanding of the crystal packing of this compound awaits dedicated crystallographic analysis.

Interactive Data Table: Predicted Intermolecular Interactions

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen Bonding-NH2Quinoxaline NFormation of chains, dimers, or sheets
π-π StackingQuinoxaline RingQuinoxaline RingStabilization of layered structures
C-H···π InteractionsC-H bondsQuinoxaline RingAdditional stabilization of the lattice

Polymorphism and Tautomerism in the Solid State.

There are no specific studies reported in the scientific literature concerning the polymorphism or solid-state tautomerism of this compound.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and is influenced by factors such as hydrogen bonding and packing efficiency. Different polymorphs can exhibit distinct physical properties. Given the potential for varied hydrogen bonding arrangements in this compound, the existence of polymorphs is a theoretical possibility that would require experimental investigation, such as screening through various crystallization conditions and analysis by X-ray powder diffraction.

Tautomerism, the interconversion of structural isomers, is also a relevant consideration for quinoxaline derivatives, particularly those with hydroxyl or amino substituents. iaea.orgnih.govnih.gov For this compound, the primary amine group attached to the ethyl chain is not directly conjugated with the quinoxaline ring, which makes the common keto-enol or imine-enamine tautomerism less likely compared to amin-substituted quinoxalines. However, the potential for proton migration between the amine group and the quinoxaline nitrogens under specific conditions cannot be entirely ruled out without spectroscopic evidence. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the relative stabilities of tautomers in other quinoxaline systems. iaea.orgcrossref.orgscite.ai A similar approach could provide insight into the energetic landscape of potential tautomers of the title compound.

Reactivity and Mechanistic Organic Transformations of 2 3 Methylquinoxalin 2 Yl Ethanamine

Reactivity of the Amine Functionality

The ethanamine side chain, with its terminal primary amine group, is a key center of reactivity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a Brønsted-Lowry base, enabling a variety of chemical derivatizations and salt formation reactions.

The primary amine functionality of 2-(3-Methylquinoxalin-2-yl)ethanamine is readily susceptible to attack by electrophilic reagents, providing a versatile handle for synthetic modification. These reactions are fundamental in organic chemistry for building molecular complexity. mnstate.edumsu.edu

Key derivatization strategies include:

Acylation: The amine reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The use of a non-nucleophilic base is often employed to neutralize the HCl byproduct when using acid chlorides. msu.edu

Alkylation: The amine can be alkylated by alkyl halides through a nucleophilic substitution (SN2) reaction. However, this method can be difficult to control, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. mnstate.edumsu.edu Reductive amination offers a more controlled alternative for preparing secondary and tertiary amines. msu.edu

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions yields imines, also known as Schiff bases. This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, which then dehydrates to form the C=N double bond. mnstate.edu

These transformations are pivotal for modifying the molecule's properties and for synthesizing new, more complex chemical entities.

Table 1: Potential Derivatization Reactions of the Amine Functionality

Reaction TypeElectrophile ExampleProduct ClassGeneral Reaction Scheme
AcylationAcetyl chlorideAmideQu-CH₂CH₂NH₂ + CH₃COCl → Qu-CH₂CH₂NHCOCH₃ + HCl
AlkylationMethyl iodideSecondary AmineQu-CH₂CH₂NH₂ + CH₃I → Qu-CH₂CH₂NHCH₃ + HI
Schiff Base FormationBenzaldehydeImine (Schiff Base)Qu-CH₂CH₂NH₂ + C₆H₅CHO → Qu-CH₂CH₂N=CHC₆H₅ + H₂O

Qu represents the 3-Methylquinoxalin-2-yl moiety.

As a base, the primary amine group readily reacts with both inorganic and organic acids to form the corresponding ammonium salts. mnstate.edu This protonation occurs at the sp³-hybridized nitrogen of the ethanamine side chain, which is significantly more basic than the sp²-hybridized nitrogen atoms of the quinoxaline (B1680401) ring. The resulting salts often exhibit increased water solubility and crystalline character compared to the free base. The equilibrium position depends on the pKa of the amine and the strength of the acid used.

Table 2: Salt Formation with Common Acids

AcidAcid TypeResulting Salt
Hydrochloric Acid (HCl)Strong Mineral Acid2-(3-Methylquinoxalin-2-yl)ethanaminium chloride
Sulfuric Acid (H₂SO₄)Strong Mineral Acid2-(3-Methylquinoxalin-2-yl)ethanaminium sulfate/bisulfate
Acetic Acid (CH₃COOH)Weak Organic Acid2-(3-Methylquinoxalin-2-yl)ethanaminium acetate

Reactivity of the Quinoxaline Ring System

The quinoxaline core is an electron-deficient aromatic system due to the presence of the two electronegative nitrogen atoms in the pyrazine (B50134) ring. This electronic nature makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution. rsc.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS): The quinoxaline ring is strongly deactivated towards electrophiles. masterorganicchemistry.com If forced to react under harsh conditions, substitution would be predicted to occur on the benzene (B151609) portion of the ring system. The existing alkyl substituents (methyl and ethanamine) are weakly activating and ortho-, para-directing. Therefore, electrophilic attack would most likely be directed to the C-6 and C-8 positions, away from the deactivating influence of the pyrazine ring.

Nucleophilic Aromatic Substitution (NAS): The electron-poor nature of the quinoxaline ring facilitates nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. masterorganicchemistry.comresearchgate.netlibretexts.org In the parent compound, substitution would involve the displacement of a hydride ion, which requires specialized conditions (e.g., oxidative NAS). However, if a derivative with a leaving group like a halogen were synthesized, NAS would proceed more readily. libretexts.org The attack would be favored at the positions ortho and para to the ring nitrogens that are not already substituted, namely the C-5 and C-8 positions, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

The quinoxaline nucleus can undergo both oxidation and reduction reactions, altering the aromatic system.

Oxidation: The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides using reagents like peroxy acids (e.g., m-CPBA). This transformation increases the electron deficiency of the ring, potentially altering its reactivity towards nucleophiles. The methyl group attached to the ring can also be a site for oxidation, potentially yielding a carboxylic acid or an aldehyde under specific conditions, similar to the oxidation observed in 3-methylquinoxalin-2-one. researchgate.net

Reduction: The quinoxaline ring can be reduced to yield 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. Catalytic hydrogenation (e.g., using H₂ over Pd/C or PtO₂) is a common method to achieve this transformation. The reduction saturates the pyrazine ring, converting the electron-deficient aromatic system into a non-aromatic, electron-rich diamine structure, which drastically changes the compound's chemical properties.

Metal Complexation and Coordination Chemistry

This compound possesses multiple potential donor sites for metal coordination: the two nitrogen atoms of the quinoxaline ring and the nitrogen atom of the terminal amine. This structure allows it to act as a chelating ligand, forming stable complexes with various metal ions. The flexible ethylamine (B1201723) side chain enables it to adapt to the geometric preferences of different metal centers. nih.gov

Depending on the metal ion and reaction conditions, the molecule can function as:

A bidentate N,N'-ligand , coordinating through one of the quinoxaline nitrogens (likely N-1) and the side-chain amine nitrogen to form a stable six-membered chelate ring.

Another bidentate N,N'-ligand mode could involve coordination through the two quinoxaline nitrogen atoms (N-1 and N-4).

A tridentate N,N',N''-ligand , where all three nitrogen atoms bind to a single metal center, which would be possible with metal ions that can accommodate such a coordination geometry.

The formation of these complexes can significantly alter the electronic properties and reactivity of the organic scaffold.

Table 3: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedPotential Chelate Ring Size
BidentateN-1 (quinoxaline), N (amine)6-membered
BidentateN-1 (quinoxaline), N-4 (quinoxaline)5-membered
TridentateN-1 (quinoxaline), N-4 (quinoxaline), N (amine)5- and 6-membered fused

Scientific Literature on this compound Remains Undisclosed

Despite significant interest in the chemical scaffold of quinoxaline and its derivatives for applications in medicinal chemistry and materials science, a comprehensive review of available scientific databases and literature reveals a notable absence of specific research on the compound this compound.

While the broader family of quinoxalines is the subject of extensive study, information detailing the specific reactivity, mechanistic pathways, and coordination chemistry of this compound is not present in the public domain of scientific research. Consequently, a detailed analysis as per the requested outline on its ligand design, catalytic applications, cyclization reactions, and mechanistic investigations cannot be provided at this time.

The quinoxaline core, a bicyclic heteroaromatic system, is known to be a versatile building block in organic synthesis. Researchers have explored various functionalization strategies on the quinoxaline ring, leading to a diverse array of compounds with interesting properties. However, the specific ethanamine substituent at the 2-position of a 3-methylquinoxaline ring appears to be a novel or as-yet-unexplored structure in published literature.

Further investigation into related compounds was conducted to infer potential characteristics, but in adherence with strict scientific accuracy, no assumptions about the reactivity and transformations of the target compound can be made. The electronic and steric effects of the ethanamine side chain attached to the 3-methylquinoxaline core would undoubtedly play a crucial role in its chemical behavior, necessitating dedicated experimental and computational studies.

Until such research is conducted and published, the scientific community awaits disclosure on the chemical personality of this compound.

Computational and Theoretical Studies on 2 3 Methylquinoxalin 2 Yl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), can elucidate electronic structure, reactivity, and spectroscopic characteristics.

Charge Distribution, Electrostatic Potentials, and Fukui Functions

Analysis of the charge distribution provides insight into the polarity of a molecule and potential sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map visually represents the charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). Fukui functions are used to predict the reactivity of different sites within a molecule towards electrophilic, nucleophilic, and radical attacks.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental NMR spectra, helping to confirm the molecular structure.

IR (Infrared): The vibrational frequencies calculated from the optimized geometry of a molecule correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, which are related to the electronic excitations within the molecule, often involving the π-system of the quinoxaline (B1680401) ring.

Conformation Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like 2-(3-Methylquinoxalin-2-yl)ethanamine are dependent on its three-dimensional conformation. Conformational analysis involves exploring the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. A potential energy surface (PES) maps the energy of the molecule as a function of its geometry. By identifying the low-energy conformations (local minima on the PES), the most stable and likely structures of the molecule can be determined.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Solvent Effects on Conformation and Reactivity

The presence of a solvent can significantly influence the conformation and reactivity of a solute molecule. MD simulations can explicitly include solvent molecules to study these effects. The interactions between the solute and solvent can stabilize certain conformations and alter the reaction pathways and rates compared to the gas phase. For this compound, the polarity of the solvent would be expected to have a notable impact on the orientation of the ethanamine side chain.

Self-Assembly and Aggregation Phenomena.

Computational studies focusing specifically on the self-assembly and aggregation phenomena of this compound are not prevalent in the currently available scientific literature. Theoretical investigations in this area would typically employ molecular dynamics (MD) simulations and quantum mechanics methods to understand how individual molecules of the compound interact with each other and with solvent molecules to form larger, ordered structures. Such studies can predict the stability, morphology, and driving forces (e.g., hydrogen bonding, π-π stacking, hydrophobic interactions) behind the formation of aggregates.

While direct studies on this compound are absent, research on other quinoxaline derivatives has explored aggregation-related phenomena. For instance, some quinoxaline-based compounds have been investigated for their aggregation-induced emission (AIE) properties, where the molecules become highly emissive upon aggregation in the solid state or in poor solvents. These studies utilize computational methods to understand the restriction of intramolecular rotations and vibrations in the aggregated state, which leads to the enhancement of fluorescence. A 2013 theoretical study also investigated the formation of quinoxaline dimers, which are stabilized by either π–π stacking or weak C–H···N intermolecular hydrogen bonds.

Reaction Mechanism Elucidation via Computational Methods.

Detailed computational studies elucidating the specific reaction mechanisms for the synthesis of this compound have not been extensively reported in peer-reviewed literature. The common synthetic route to quinoxaline derivatives involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. Such studies would typically involve:

Transition State Searching: Identifying the high-energy transition state structures that connect reactants, intermediates, and products.

Energy Profiling: Calculating the potential energy surface of the reaction pathway to determine activation energies and reaction thermodynamics.

Solvent Effects: Modeling the reaction in the presence of a solvent to understand its influence on the mechanism and kinetics.

While not specific to the title compound, computational studies have been performed on the redox reactions of related quinoxalin-2(1H)-one derivatives. These studies use DFT to calculate redox potentials and analyze the effects of substituents on the electronic properties (HOMO-LUMO gap) of the quinoxaline core, which influences their reactivity. For the general synthesis of quinoxalines, mechanisms are often proposed to proceed via acid-catalyzed condensation, involving activation of carbonyl groups, nucleophilic attack by the diamine, and subsequent dehydration and cyclization.

Ligand-Receptor Docking Studies (in silico, focused on binding modes and molecular recognition).

There are no specific ligand-receptor docking studies for this compound reported in the surveyed scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (the ligand) might bind to a biological target, such as a protein or enzyme (the receptor).

Although no data exists for this compound, numerous docking studies have been conducted on other quinoxaline derivatives to explore their potential as therapeutic agents. These studies reveal that the quinoxaline scaffold can interact with a variety of biological targets. The binding modes typically involve hydrogen bonds, hydrophobic interactions, and π-π stacking between the quinoxaline ring system and the amino acid residues in the receptor's active site.

The table below summarizes findings from docking studies on various other quinoxaline derivatives, illustrating the types of interactions and target receptors commonly investigated for this class of compounds.

Disclaimer: The data in the following table pertains to various quinoxaline derivatives and NOT to this compound. It is presented for illustrative purposes to show how such data is typically reported.

Compound ClassTarget ReceptorKey Interacting ResiduesObserved InteractionsBinding Affinity (Example)Reference
Quinoxaline-based derivativesVEGFR-2ASP 1044, GLU 883Hydrogen bonds-17.11 kcal/mol
N-substituted Quinoxaline-2-CarboxamidesHuman DNA Topoisomerase, VEGFRNot specifiedNot specifiedNot specified
Quinoxaline hydrazone derivativesp38α MAP KinaseNot specifiedNot specifiedIC₅₀ = 0.042 µM
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivativesPARP-1Not specifiedFavorable interactions-63.9 kcal/mol (MM-GBSA)
Quinoxaline derivativesEGFRNot specifiedNot specifiedIC₅₀ = 3.902 µM

These studies collectively demonstrate the versatility of the quinoxaline scaffold in molecular recognition, forming stable complexes with various biological macromolecules. The specific interactions and binding affinities are highly dependent on the substitution pattern on the quinoxaline core and the topology of the receptor's binding pocket.

Exploration of Molecular Interactions and Biochemical Insights of 2 3 Methylquinoxalin 2 Yl Ethanamine Strictly Non Clinical

In Vitro Enzyme Binding and Inhibition Mechanisms

Quinoxaline (B1680401) scaffolds are recognized as privileged structures in medicinal chemistry, frequently appearing in compounds designed to inhibit various enzymes. Although specific enzyme binding studies for 2-(3-Methylquinoxalin-2-yl)ethanamine are not reported, research on related 3-methylquinoxaline derivatives offers valuable insights into potential enzyme-inhibitory activities.

Target Identification and Selectivity Profiling (in vitro)

In vitro screening of compound libraries against panels of enzymes is a primary method for identifying molecular targets and assessing selectivity. For the quinoxaline class, a significant body of research has focused on their potential as kinase inhibitors.

Notably, a series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol (B109401) derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.govrsc.org The in vitro evaluation of these compounds against VEGFR-2 demonstrated that certain derivatives exhibit potent inhibitory activity. rsc.org For instance, compounds 11e , 11g , 12e , 12g , and 12k from one study showed promising cytotoxic activities against cancer cell lines, which were correlated with their VEGFR-2 inhibition. nih.govrsc.org

The selectivity profile of these compounds was primarily focused on VEGFR-2, though comprehensive profiling against a wider range of kinases was not detailed. The data suggests that the 3-methylquinoxaline core can serve as a scaffold for developing selective enzyme inhibitors.

Interactive Table: In Vitro VEGFR-2 Inhibitory Activity of Selected 3-Methylquinoxaline Analogs

Compound IDDescriptionTarget EnzymeIC₅₀ (µM)
11b 3-methylquinoxaline-2(1H)-one derivativeVEGFR-22.9
11f 3-methylquinoxaline-2(1H)-one derivativeVEGFR-25.4
11g 3-methylquinoxaline-2(1H)-one derivativeVEGFR-24.8
12e 3-methylquinoxaline-2-thiol derivativeVEGFR-23.2
12f 3-methylquinoxaline-2-thiol derivativeVEGFR-24.1
12g 3-methylquinoxaline-2-thiol derivativeVEGFR-23.5
12k 3-methylquinoxaline-2-thiol derivativeVEGFR-24.5
Sorafenib Reference DrugVEGFR-20.00307

Data sourced from a study on 3-methylquinoxaline derivatives as potential anti-cancer agents. rsc.org

Kinetic Characterization of Enzyme Inhibition (in vitro)

The kinetic characterization of enzyme inhibition reveals the mechanism by which a compound impedes enzyme activity (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition). Such studies are crucial for understanding the nature of the inhibitor-enzyme interaction.

While specific kinetic studies for this compound are unavailable, the general principles of enzyme kinetics are well-established. rsc.orgnih.gov For a hypothetical inhibition of an enzyme by this compound, kinetic analysis would involve measuring the initial reaction velocities at various substrate and inhibitor concentrations. Plotting this data, for example using a Lineweaver-Burk plot, would help to determine the mode of inhibition and the inhibition constants (Kᵢ).

For related quinoxaline derivatives that inhibit Apoptosis signal-regulated kinase 1 (ASK1), IC₅₀ values have been determined, indicating potent inhibition. nih.gov For example, a dibromo-substituted quinoxaline derivative (26e ) was found to have an IC₅₀ of 30.17 nM against ASK1. nih.gov While IC₅₀ is a measure of potency, it does not fully describe the kinetic mechanism. Further kinetic assays would be required to elucidate whether these compounds compete with the ATP binding site or act via another mechanism.

Receptor Ligand Binding Studies (in vitro assays)

In vitro receptor binding assays are fundamental in pharmacology to determine the affinity and specificity of a ligand for its receptor. There is no specific data available in the reviewed literature concerning the receptor binding profile of this compound. However, the general methodologies are well-defined, and some quinoxaline derivatives have been investigated for their receptor interactions.

Competitive Binding Assays and Affinity Determination

Competitive binding assays are used to determine the affinity (often expressed as the dissociation constant, Kᵢ or Kₔ) of an unlabeled test compound by measuring its ability to displace a labeled, known ligand from its receptor.

For instance, certain quinoxaline derivatives have been evaluated for their antagonism at the AMPA receptor. nih.gov In such studies, the test compounds would be incubated with receptor-containing preparations (e.g., cell membranes) and a radiolabeled AMPA receptor agonist or antagonist. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and from this, the Kᵢ value can be calculated. Although no such data exists for this compound, this methodology would be applicable to determine its potential affinity for various receptors.

Allosteric Modulation Investigations

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) ligand binding site, thereby altering the receptor's affinity for the primary ligand or its functional response. Investigations into allosteric modulation often involve functional assays or binding assays where the effect of the potential modulator on the binding or action of an orthosteric ligand is measured.

While there are no specific studies on this compound as an allosteric modulator, this mechanism is a known mode of action for some heterocyclic compounds. Such investigations would be critical to fully understand its pharmacological profile, should it be found to interact with a receptor system.

Interactions with Nucleic Acids (DNA/RNA) and Proteins (in vitro)

The planar aromatic structure of the quinoxaline ring suggests a potential for interaction with nucleic acids, primarily through intercalation between base pairs of DNA or RNA.

Several studies have explored the DNA-interactive behavior of quinoxaline derivatives. nih.gov Some bifunctionalized quinoxalines have been investigated for their ability to bind to DNA, with the mode and specificity of binding being influenced by their structural features. nih.gov For example, the presence of certain substituents can enhance DNA binding. nih.gov

Furthermore, quinoxaline derivatives have been studied as inhibitors of proteins that bind to nucleic acids. For example, a library of quinoxaline derivatives was prepared to target the non-structural protein 1 of influenza A (NS1A), which binds to double-stranded RNA (dsRNA). nih.gov An in vitro fluorescence polarization assay demonstrated that some of these compounds could disrupt the dsRNA-NS1A interaction, with the most active compounds having IC₅₀ values in the low micromolar range. nih.gov This indicates that quinoxaline scaffolds can be designed to interfere with protein-nucleic acid interactions.

The potential for this compound to interact with nucleic acids or nucleic acid-binding proteins would likely depend on its ability to adopt a planar conformation and the nature of its substituents, which could influence binding affinity and specificity.

Binding Modes, Affinities, and Induced Conformational Changes

There is currently no published research detailing the specific binding modes, affinities, or any induced conformational changes resulting from the interaction of this compound with any biological targets. Computational docking simulations and biophysical assays such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, which are typically employed to elucidate such interactions, have not been reported for this particular compound.

Chemo-Proteomic and Target Deconvolution Strategies (in vitro)

The application of chemo-proteomic and target deconvolution strategies to identify the protein interaction partners of this compound has not been documented. Methodologies like thermal proteome profiling (TPP) or affinity-based protein profiling, which are powerful tools for identifying the cellular targets of small molecules, have not been applied to this specific quinoxaline derivative according to available scientific literature. Consequently, there is no data on its target engagement or selectivity within a proteome.

Development as Molecular Probes and Biosensors (excluding therapeutic use)

The potential of this compound as a molecular probe or a component of a biosensor system has not been explored in published research. The design of molecular probes often requires the conjugation of a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) to a parent compound that exhibits a specific binding affinity for a target of interest. As the specific biological targets of this compound are unknown, its development into a molecular probe for research applications remains a hypothetical prospect.

Given the absence of specific research on this compound for the outlined topics, no data tables can be generated.

Applications and Functionalization Strategies of 2 3 Methylquinoxalin 2 Yl Ethanamine Excluding Therapeutic/dosage

Role as a Key Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The presence of a primary amine group attached to the quinoxaline (B1680401) core via a flexible ethyl linker makes 2-(3-Methylquinoxalin-2-yl)ethanamine a valuable intermediate for the synthesis of more elaborate molecules. The nucleophilic nature of the amine allows for a variety of chemical transformations, enabling the construction of diverse molecular frameworks.

One of the most common transformations is the formation of Schiff bases through condensation with various aldehydes and ketones. biointerfaceresearch.comresearchgate.netresearchgate.netneliti.com This reaction provides a straightforward method to introduce a wide range of substituents, thereby tuning the electronic and steric properties of the resulting molecule. The general synthesis of Schiff bases involves the reaction of a primary amine with an aldehyde or ketone, often under reflux with a catalytic amount of acid. biointerfaceresearch.com

Furthermore, the amine group can readily undergo acylation reactions with acyl chlorides or anhydrides to form amides. This reaction is fundamental in peptide synthesis and for creating more complex structures. For instance, the reaction of a related compound, 2-quinoxalinecarboxylic acid, with various amines in the presence of a coupling agent like T3P (propane phosphonic acid anhydride) demonstrates the feasibility of forming amide bonds. nih.gov This highlights a potential pathway for incorporating the this compound moiety into larger, multifunctional systems.

The versatility of the quinoxaline core as a synthetic precursor is well-documented. For example, 3-methyl-quinoxalin-2-one can be reacted with bis-(2-chloro-ethyl)amine hydrochloride to yield isomers of oxazolidinone-substituted quinoxalines, showcasing the reactivity of the quinoxaline system and its amenability to the introduction of complex side chains. nih.gov While not directly involving the title compound, this illustrates the broader synthetic potential of the quinoxaline family.

PrecursorReagentProduct TypeSignificance
This compound Aldehydes/KetonesSchiff BasesIntroduction of diverse functionalities. biointerfaceresearch.comresearchgate.netresearchgate.netneliti.com
This compound Acyl Chlorides/AnhydridesAmidesFormation of complex molecules and potential for peptide synthesis.
3-Methyl-quinoxalin-2-onebis-(2-Chloro-ethyl)amineOxazolidinone-substituted quinoxalinesDemonstrates the reactivity of the quinoxaline core for complex functionalization. nih.gov
2-Quinoxalinecarboxylic acidVarious aminesAmidesHighlights a key bond-forming reaction applicable to aminoquinoxalines. nih.gov

Applications in Materials Science and Polymer Chemistry

The unique electronic properties of the quinoxaline ring system, characterized by its electron-deficient nature, make it an attractive component for advanced materials. The incorporation of This compound into polymers and other materials can impart desirable optical and electronic characteristics.

Monomer or Cross-linking Agent in Polymer Synthesis

While specific examples of This compound being used as a monomer are not prevalent in the literature, its structure, containing a primary amine, suggests its potential role in polymerization reactions. Diaminoquinoxalines are known to be used in the synthesis of polyamides through polycondensation with dicarboxylic acids. youtube.comresearchgate.net This process typically involves the formation of an amide linkage between the amine groups of the diamine and the carboxylic acid groups of the diacid, often at elevated temperatures or with the use of coupling agents. nih.govresearchgate.net By analogy, This compound could potentially be used as a chain-terminating agent or, if converted to a diamine derivative, as a monomer to introduce the quinoxaline moiety into a polymer backbone.

The primary amine also allows for its potential use as a cross-linking agent. Cross-linking is a process that creates a network structure in polymers, enhancing their mechanical strength and thermal stability. Amines are known to be effective cross-linkers for polymers containing reactive groups such as epoxides or isocyanates.

Components in Optoelectronic Materials and Organic Light-Emitting Devices (OLEDs)

Quinoxaline derivatives are widely investigated for their applications in optoelectronic materials, particularly in Organic Light-Emitting Devices (OLEDs). rsc.org Their electron-deficient nature makes them suitable for use as electron-transporting materials or as host materials for phosphorescent emitters. The introduction of different substituents onto the quinoxaline core allows for the tuning of their energy levels and photophysical properties.

Quinoxaline-based polymers have shown promise in polymer solar cells, achieving high power conversion efficiencies. rsc.orgacs.org These polymers often incorporate the quinoxaline unit as an electron-acceptor moiety within the polymer backbone. Furthermore, quinoxaline-based thermally activated delayed fluorescence (TADF) materials have been developed as efficient emitters in OLEDs. nih.gov

While direct applications of This compound in OLEDs are not explicitly documented, its potential as a building block for more complex, functional molecules is clear. The amine group provides a convenient handle for attaching other chromophores or for incorporation into a polymer backbone, thereby creating materials with tailored optoelectronic properties. For instance, quinoxaline derivatives are known to be used as host or guest materials in the emitting layer of OLEDs. rsc.org

Use in Analytical Chemistry and Chemical Sensing

The quinoxaline scaffold is an excellent platform for the development of chemical sensors due to its inherent fluorescence and the ease with which its properties can be modified.

Fluorescent Probes for Specific Analytes

Quinoxaline derivatives are recognized as fluorophores, and their emission properties can be modulated by the introduction of various functional groups. nih.gov This makes them suitable for use as fluorescent probes. The fluorescence of quinoxaline can be sensitive to the local environment, such as pH or the presence of specific metal ions.

Aminoquinoxaline derivatives have been developed as dual colorimetric and fluorescent sensors for pH. mdpi.com The protonation and deprotonation of the amino groups can lead to significant changes in the absorption and emission spectra, allowing for the determination of pH. While this research focused on a different aminoquinoxaline, the principle is applicable to This compound . Functionalization of the amine group could lead to probes for a variety of analytes. For instance, the synthesis of quinoxaline-based bis-boron fluorophores has led to highly efficient probes for hypochlorite (B82951) detection. rsc.org

Components of Chemosensors and Biosensors

The development of chemosensors often relies on the principle of host-guest chemistry, where a receptor molecule selectively binds to a specific analyte, resulting in a detectable signal. The quinoxaline moiety can act as a signaling unit in such sensors.

Catalytic Applications (e.g., Organocatalysis)

The unique structural features of this compound, which combine a heterocyclic quinoxaline core with a primary amine side chain, suggest its potential as a versatile scaffold in catalytic applications, particularly in the field of organocatalysis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a green and often more sustainable alternative to traditional metal-based catalysts. youtube.com The presence of both a Lewis basic nitrogen atom in the quinoxaline ring and a primary amine group in the side chain allows for multiple modes of catalytic activation.

The primary amine group of this compound can participate in several key organocatalytic transformations. For instance, it can react with carbonyl compounds to form nucleophilic enamines or iminium ions, which are key intermediates in a variety of carbon-carbon bond-forming reactions. This mode of activation is central to many well-established organocatalytic processes. The quinoxaline moiety itself can influence the catalytic activity through electronic and steric effects, potentially enhancing the stereoselectivity of the reactions.

Research into quinoxaline derivatives has highlighted their potential as ligands in catalytic systems. While direct studies on the organocatalytic applications of this compound are not extensively documented, the functionalization of the quinoxaline nucleus is a well-explored area, suggesting that modifications to the core structure could be used to tune the catalytic properties of the molecule. nih.govresearchgate.net The development of efficient and sustainable synthetic methods for quinoxaline derivatives further supports the feasibility of designing and testing new catalysts based on this scaffold. rsc.orgrsc.orgasianpubs.orgnih.gov

Table 1: Potential Organocatalytic Reactions for this compound

Catalytic Reaction TypeRole of this compoundPotential Products
Aldol ReactionFormation of enamine intermediate with a ketoneβ-Hydroxy ketones
Michael AdditionActivation of α,β-unsaturated carbonyls via iminium ion1,5-Dicarbonyl compounds
Mannich ReactionFormation of imine intermediate with an aldehydeβ-Amino carbonyl compounds
Asymmetric AminationDirect addition of the amine to a carbonyl compoundChiral amines

Development of Smart Materials and Functional Coatings

The quinoxaline scaffold is a promising building block for the creation of advanced materials due to its rigid, planar structure and its electronic properties. core.ac.ukresearchgate.net The incorporation of this compound into polymeric structures or as a functional group on surfaces could lead to the development of smart materials and functional coatings with tailored properties.

Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or light. The amine group in this compound provides a reactive handle for polymerization or for grafting onto existing polymer backbones. This functionalization could impart pH-responsive behavior to the material, as the amine group can be protonated or deprotonated depending on the acidity of the environment.

Quinoxaline-based polymers have already shown significant promise in the field of organic electronics, particularly in the development of polymer solar cells. rsc.orgrsc.org These materials leverage the electron-accepting nature of the quinoxaline ring to facilitate charge separation and transport. By incorporating this compound into such polymers, it may be possible to create materials with both electronic and sensory capabilities. For instance, the amine group could be used to detect the presence of specific analytes through changes in the material's optical or electronic properties.

In the realm of functional coatings, the quinoxaline moiety can enhance thermal stability and provide protection against corrosion. rsc.org The ethanamine side chain of this compound could be utilized to improve the adhesion of the coating to a substrate through the formation of covalent or hydrogen bonds. Furthermore, the functionalization of surfaces with this compound could be a strategy to introduce specific chemical functionalities, altering the surface energy and wettability of materials. Recent research has explored the use of quinoxaline derivatives as photoinitiators for polymerization, which could be a valuable technique for the fabrication of patterned functional coatings. mdpi.com

Table 2: Potential Applications in Smart Materials and Functional Coatings

Application AreaFunctionalization StrategyPotential Properties and Functionality
Smart Hydrogels Copolymerization into a polymer networkpH-responsive swelling/shrinking, controlled release of encapsulated molecules
Sensors Incorporation into a conjugated polymer backboneChemiresistive or fluorescent detection of analytes that interact with the amine group
Anti-corrosion Coatings Formation of a self-assembled monolayer on a metal surfaceEnhanced corrosion resistance due to the barrier properties of the quinoxaline rings
Bioactive Surfaces Covalent attachment to a surfacePromotion of cell adhesion or resistance to biofouling, depending on further modification

Synthesis and Characterization of Derivatives and Analogues of 2 3 Methylquinoxalin 2 Yl Ethanamine

Structural Modifications of the Quinoxaline (B1680401) Core

The quinoxaline core offers multiple positions for structural modification, allowing for the fine-tuning of molecular properties. A common strategy involves the condensation of substituted o-phenylenediamines with α-dicarbonyl compounds.

A library of quinoxalin-6-amine analogues has been synthesized to probe the impact of substitutions at the 2, 3, and 6-positions. nih.gov The synthesis typically begins with the reaction of the appropriately substituted o-phenylenediamine (B120857) with a dicarbonyl compound, followed by functionalization of the amino group at the 6-position. nih.govresearchgate.net For instance, variations at the R¹ and R² positions (Figure 1) have included methyl, furan, thiophene, and phenyl groups. nih.gov The amino group at the 6-position has been functionalized to introduce acetyl, phenylurea, and tolylsulfonamide moieties. nih.gov

Another versatile approach starts with 2-hydroxy-3-methylquinoxaline, which can be prepared by reacting o-phenylenediamine with ethyl pyruvate. nih.gov Treatment of this intermediate with phosphorus oxychloride (POCl₃) yields 2-chloro-3-methylquinoxaline (B189447), a key precursor for introducing further diversity. nih.gov The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, enabling the introduction of various functionalities. For example, reaction with 4-hydroxybenzaldehyde (B117250) results in an ether linkage, forming 2-(p-formylphenoxy)-3-methyl quinoxaline. nih.gov This aldehyde can then be converted into a Schiff base by reaction with aromatic amines. nih.gov

Furthermore, the synthesis of quinoxaline derivatives bearing coumarin (B35378) and sydnone (B8496669) moieties has been achieved, highlighting the broad scope of accessible structures. researchgate.net The reaction of 2,3-dichloroquinoxaline (B139996) with nucleophiles like pyrrolidine (B122466) and hydrazine (B178648) has also been explored to create novel derivatives. researchgate.net

Figure 1. General structure of 2,3,6-substituted quinoxaline analogues. General structure of 2,3,6-substituted quinoxaline analogues

Reference
MethylMethylAcetyl nih.gov
FuranFuranAcetyl nih.gov
ThiopheneThiophenePhenylurea nih.gov
PhenylPhenylTolylsulfonamide nih.gov

Synthesis of Chiral Derivatives and Enantiomers

The development of stereoselective synthetic methods is essential for accessing enantiomerically pure quinoxaline derivatives, which can exhibit distinct properties. A highly effective protocol for the asymmetric hydrogenation of quinoxalines to produce chiral tetrahydroquinoxaline (THQ) derivatives has been developed using an Iridium (Ir) catalyst. rsc.org

This method allows for the selective synthesis of both (R) and (S) enantiomers of mono-substituted THQs by simply changing the reaction solvent. rsc.org When the reaction is conducted in toluene (B28343) or dioxane, the (R)-enantiomer is obtained with high yields and excellent enantioselectivities (up to 93% yield and 98% ee). rsc.org Conversely, using ethanol (B145695) as the solvent favors the formation of the (S)-enantiomer (up to 83% yield and 93% ee). rsc.org For 2,3-disubstituted quinoxalines, this catalytic system produces the cis-hydrogenation products with high diastereoselectivity and enantioselectivity. rsc.org

While the synthesis of chiral derivatives of 2-(3-methylquinoxalin-2-yl)ethanamine itself is not explicitly described, the principles demonstrated with other quinoxaline systems are broadly applicable. For instance, short and efficient synthetic routes have been established for the individual (R)- and (S)-enantiomers of other nitrogen-containing heterocyclic compounds, often starting from chiral precursors like epichlorohydrin. umich.edu

Structure-Activity/Property Relationship (SAR/SPR) Studies (excluding biological efficacy/toxicity)

The systematic modification of the quinoxaline structure allows for the investigation of relationships between molecular architecture and physicochemical properties. Such studies are crucial for the rational design of materials with desired characteristics, for instance, in the field of organic electronics. rsc.orgrsc.org

Quinoxaline derivatives have been extensively studied as liquid crystals. rsc.orgrsc.org The molecular shape, which can be engineered to be rod-like, disc-like, or elliptical, dictates the self-assembly into various mesophases. rsc.orgrsc.org Structure-property relationship studies on a series of discotic liquid crystals revealed that molecules with larger aromatic cores and those bearing electron-withdrawing groups have a greater tendency to form columnar phases. rsc.org

The photophysical properties of quinoxaline derivatives are also strongly influenced by their structure. Modifications to substituents in conjugated structures can induce strong intramolecular charge transfer (ICT), which in turn affects their self-assembly behavior and photoluminescent properties. researchgate.net It has been observed that changes in the structure of molecular aggregates significantly influence their fluorescence properties and emission wavelengths. researchgate.net For example, microfibers of certain pyrazino[2,3-g]quinoxaline (B3350192) derivatives have been shown to function as low-loss optical waveguides. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models have also been employed to predict physical properties of quinoxaline derivatives. In one study, the melting points of 75 derivatives were predicted using a model based on seven theoretical descriptors, demonstrating the potential of computational methods in this area. nih.gov

Design Principles for Novel Analogues

The design of novel quinoxaline analogues is guided by an understanding of the structure-property relationships discussed previously. The quinoxaline ring is often considered a "privileged scaffold" due to its presence in a wide range of functional molecules. nih.govresearchgate.net This makes it an attractive starting point for the generation of focused chemical libraries. nih.govresearchgate.net

For applications in materials science, a key design principle is the appropriate modification of a planar aromatic core with flexible side groups. researchgate.net For instance, attaching several peripheral flexible chains to a discotic pyrazinoquinoxaline core can promote self-assembly into columnar phases, which are desirable for applications in organic electronics. researchgate.net It has also been proposed that modifying a nonplanar aromatic core with suitable side groups is a promising strategy for creating crystalline optical waveguides. researchgate.net

In the context of designing molecules with specific interaction potentials, computational methods like molecular docking are increasingly utilized. researchgate.net Structure-based design approaches, even when aimed at biological targets, provide valuable principles for designing novel analogues with specific binding affinities and physicochemical properties. researchgate.net By starting with a template compound and making structural modifications, it is possible to design new derivatives with optimized properties, such as improved binding scores in a simulated environment. researchgate.net The designed compounds can also be evaluated in silico for properties like synthetic accessibility and bioavailability, guiding the selection of the most promising candidates for synthesis. researchgate.net

Future Research Directions and Unexplored Avenues for 2 3 Methylquinoxalin 2 Yl Ethanamine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of quinoxaline (B1680401) derivatives has traditionally been performed using batch processes, which can have limitations such as long reaction times and safety concerns with hazardous intermediates. udayton.eduuc.pt The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity for the production of 2-(3-Methylquinoxalin-2-yl)ethanamine and its analogs.

Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for telescoping multi-step syntheses, thereby reducing purification steps and waste. uc.ptmdpi.com For instance, a three-step continuous-flow system has been successfully developed for the synthesis of highly functionalized pyrrolo[1,2-a]quinoxalines, which involves an in-line isocyanide formation and a photochemical cyclization. nih.gov This demonstrates the feasibility of applying similar telescoped protocols to streamline the synthesis of the target molecule. mdpi.com Automated platforms, combined with microdroplet reaction systems and mass spectrometry, can enable high-throughput screening of reaction conditions to rapidly identify optimal synthetic pathways and improve yields. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Quinoxaline Synthesis

Feature Traditional Batch Synthesis Flow Chemistry Potential Advantage for this compound
Reaction Time Often hours to days udayton.edunih.gov Seconds to minutes uc.ptnih.gov Rapid library generation and optimization
Safety Handling of potentially explosive or toxic intermediates in large quantities uc.pt Intermediates are generated and consumed in situ in small volumes uc.pt Safer production scale-up
Process Control Difficult to control temperature and mixing, especially on a large scale Precise control over reaction parameters (temperature, pressure, stoichiometry) mdpi.com Higher reproducibility and purity
Scalability Often requires re-optimization for scale-up Scalable by running the system for longer durations ("scaling out") nih.gov More efficient path to industrial production

| Purification | Often requires multiple work-up and chromatography steps mdpi.com | Can integrate in-line purification using scavenger resins or solid-supported reagents uc.pt | Reduced waste and lower costs |

Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and subsequent reactions of this compound can be achieved through advanced spectroscopic techniques. While standard methods like 1D NMR and MS are used for final product characterization, techniques capable of real-time monitoring can provide invaluable insights. tandfonline.comnih.gov

The use of 2D NMR techniques such as HMBC and HMQC has proven effective in the structural elucidation of complex quinoxaline derivatives and determining regioselectivity in alkylation reactions. tandfonline.com For studying photoinduced processes, Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, can monitor the in-situ generation of reactive intermediates upon irradiation. mdpi.com This could be particularly relevant if this compound or its derivatives are investigated for photophysical applications. Combining microdroplet systems with online mass spectrometry allows for the monitoring of reaction processes on a microsecond timescale, facilitating the detection of transient intermediates and byproducts. nih.gov

Multi-Component Reactions and Diversity-Oriented Synthesis Strategies

To fully explore the chemical space around the this compound scaffold, multi-component reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies. nih.gov MCRs allow for the construction of complex molecules in a single step from three or more reactants, enhancing efficiency and atom economy. nih.govnih.gov DOS aims to generate libraries of structurally diverse small molecules, which is crucial for discovering new functionalities. nih.govmskcc.org

Various MCRs have been developed for quinoxaline synthesis. organic-chemistry.orgkchem.org For example, a three-component reaction of an o-phenylenediamine (B120857), an aldehyde, and an alkyne can yield functionalized quinoxalines. Applying such strategies could enable the rapid generation of a library of analogs based on this compound by varying the initial building blocks. DOS strategies have been used to create libraries of alkaloid-like polycyclic scaffolds, and similar approaches could be adapted to build upon the quinoxaline core of the target compound. mskcc.orgresearchgate.net This would be invaluable for screening for new biological activities or material properties. rsc.org

Exploration in New Catalytic Cycles and Sustainable Chemical Processes

Future research must prioritize green and sustainable methods for synthesizing quinoxaline derivatives. researchgate.netjocpr.com This involves the use of environmentally benign solvents like water, recyclable catalysts, and energy-efficient reaction conditions. tandfonline.comjocpr.comrsc.org

Numerous green catalysts have been reported for quinoxaline synthesis, including L-arabinose, natural deep eutectic solvents (NADESs), and various supported nanocatalysts. tandfonline.comrsc.orgrsc.org For example, a protocol using a choline (B1196258) chloride/water NADES allows for the high-yield synthesis of quinoxalines in just 5 minutes at room temperature, with the solvent being recyclable up to six times. rsc.org Similarly, recyclable alumina-supported heteropolyoxometalates have been shown to be efficient catalysts for quinoxaline formation under mild conditions. nih.govnih.gov Exploring the use of such catalytic systems for the synthesis of this compound could significantly reduce the environmental impact of its production. jocpr.comjocpr.com

Table 2: Examples of Green Catalysts for Quinoxaline Synthesis

Catalyst Reaction Conditions Key Advantages Source
L-arabinose Eco-friendly solvent Novel, sustainable, reduces waste and carbon footprint tandfonline.com
Choline chloride/water (NADES) Room temperature, 5 minutes Fast, high-yielding (>90%), catalyst is recyclable rsc.org
Alumina-supported heteropolyoxometalates Room temperature, toluene (B28343) High yields, heterogeneous catalyst, recyclable nih.govnih.gov
Magnetic Fe3O4 Nanoparticles Various solvents (e.g., water, ethanol) Recyclable catalyst, good yields rsc.orgresearchgate.net

Emerging Roles in Supramolecular Chemistry and Nanotechnology

The quinoxaline moiety is known for its electron-accepting properties and its ability to participate in π-stacking interactions, making it an attractive building block for supramolecular chemistry and nanotechnology. researchgate.netresearchgate.net Future research should investigate the potential of this compound to form ordered supramolecular assemblies. The ethylamine (B1201723) side chain provides a reactive handle for functionalization or for directing non-covalent interactions, such as hydrogen bonding.

In nanotechnology, quinoxaline derivatives are already being explored for use in organic light-emitting devices (OLEDs) and as corrosion inhibitors. researchgate.net The development of nanocatalysts for quinoxaline synthesis points to the synergy between this heterocyclic system and nanomaterials. rsc.orgresearchgate.net this compound could be explored as a capping agent for nanoparticles, or its derivatives could be incorporated into polymers for optoelectronic applications. researchgate.net Its ability to interact with metal ions or participate in anion-binding catalytic systems also opens avenues for its use in sensing or novel catalytic processes. acs.org

Addressing Gaps in Fundamental Understanding of Reactivity and Mechanisms

Despite the widespread use of quinoxalines, gaps remain in the fundamental understanding of their reactivity and reaction mechanisms. rsc.org For this compound, specific questions remain regarding the reactivity of the ethylamine group versus the quinoxaline ring system under various conditions.

Mechanistic studies, such as those employing DFT calculations or investigating reaction intermediates, are crucial. nih.gov For example, studies on the bromination and oxidation of the methyl group at the 3-position of quinoxalin-2-one highlight the reactivity of substituents on the quinoxaline core. researchgate.net A versatile protocol for the substitution of quinoxalines with indoles suggests an ionic pathway, providing a template for investigating similar reactions with this compound. rsc.org A thorough investigation into its reaction pathways, regioselectivity, and the electronic influence of the ethylamine substituent will enable more precise and efficient design of new synthetic routes and functional materials. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-(3-Methylquinoxalin-2-yl)ethanamine?

The compound is typically synthesized via nucleophilic substitution reactions. For example, coupling 2-chloro-3-methylquinoxaline with ethanamine derivatives under basic conditions (e.g., NaOEt in EtOH) can yield the target amine. Similar methodologies are described for analogous quinoxaline derivatives in multi-step protocols involving amine coupling and purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the aromatic quinoxaline backbone and ethylamine substituent.
  • IR Spectroscopy : For identifying N–H and C–N stretches (reference data available for structurally related amines in IR databases) .
  • Mass Spectrometry : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute structural confirmation using programs like SHELXL .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is likely soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water, based on data for structurally similar quinoxaline derivatives. Stability studies should account for light sensitivity and oxidative degradation, with recommendations for storage in dry, sealed containers at room temperature .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study this compound's electronic properties?

DFT methods (e.g., B3LYP functional) can model the compound’s HOMO-LUMO gaps, charge distribution, and potential reaction sites. These calculations aid in predicting reactivity in catalytic or biological systems. Validation against experimental spectral data (e.g., IR, NMR) is critical to ensure accuracy .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., bacterial strain, concentration). To address this:

  • Standardize protocols (e.g., MIC assays, biofilm quantification).
  • Cross-validate results with orthogonal methods (e.g., molecular docking to confirm binding affinity to LasR in Pseudomonas aeruginosa) .

Q. What mechanistic insights exist for its role as a quorum-sensing inhibitor?

In P. aeruginosa PAO1, the compound (referred to as C2 in studies) inhibits LasR, a key regulator of virulence and biofilm formation. Mechanistic studies involve:

  • Competitive Binding Assays : To assess direct interaction with LasR.
  • Transcriptomic Analysis : To evaluate downstream gene suppression (e.g., lasI, rhlR) .

Q. How can aqueous solubility be improved for in vitro pharmacological studies?

Strategies include:

  • Salt Formation : Using HCl to generate a hydrochloride salt.
  • Co-solvent Systems : Employing DMSO-water gradients.
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles. Solubility parameters (e.g., log P, pKa) should guide formulation design .

Safety and Methodological Considerations

Q. What safety precautions are necessary when handling this compound?

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust/volatile organic compound (VOC) release.
  • Disposal : Follow hazardous waste protocols for amines (e.g., neutralization before disposal) .

Q. How is crystallographic data refined for structural analysis?

Programs like SHELXL are used for refining crystal structures. Key steps include:

  • Data Collection : High-resolution X-ray diffraction.
  • Model Building : Aligning the molecular structure with electron density maps.
  • Validation : Checking R-factors and stereochemical accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.